molecular formula C24H36N2O4 B1145222 Finasteride Carboxylic Acid Methyl Ester CAS No. 116285-38-2

Finasteride Carboxylic Acid Methyl Ester

Cat. No.: B1145222
CAS No.: 116285-38-2
M. Wt: 416.6 g/mol
InChI Key: YPBDVHRLZKLBHH-KSMLJOLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Finasteride Carboxylic Acid Methyl Ester is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). This compound retains some of the biological activities of its parent compound, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Finasteride Carboxylic Acid Methyl Ester can be synthesized through several methods. One common approach involves the reaction of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating and can be catalyzed by sulfuric acid or other strong acids .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .

Scientific Research Applications

Impurity Profiling and Quality Control

Finasteride Carboxylic Acid Methyl Ester serves as a critical reference standard in the monitoring and controlling of impurity levels in Finasteride formulations. Regulatory bodies such as the FDA and ICH guidelines necessitate rigorous impurity profiling during the commercial production of Finasteride and related formulations. The compound aids in ensuring that products meet the established limits and threshold values for impurities, thereby maintaining drug safety and efficacy .

Abbreviated New Drug Application (ANDA)

In the context of drug approval processes, this compound is instrumental in the filing of Abbreviated New Drug Applications (ANDAs). It is used to validate the quality and consistency of generic formulations relative to their branded counterparts, ensuring compliance with regulatory standards .

Treatment of Androgenetic Alopecia

Research has demonstrated that topical formulations containing finasteride, including derivatives like this compound, are effective in treating androgenetic alopecia (male pattern hair loss). A randomized controlled trial indicated that topical finasteride significantly improved hair count compared to placebo, with minimal systemic exposure, making it a favorable option for patients who are concerned about the side effects associated with oral finasteride .

Prostate Health

Finasteride is well-established for managing benign prostatic hyperplasia (BPH) by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), which plays a key role in prostate enlargement. The compound reduces intraprostatic DHT levels, alleviating symptoms associated with BPH and improving urinary flow rates .

Mechanistic Studies

Studies have explored the metabolic pathways of finasteride and its derivatives, including this compound. Research indicates that these compounds undergo glucuronidation, leading to various metabolites that may have distinct pharmacological properties . Understanding these metabolic pathways can aid in optimizing therapeutic regimens and minimizing adverse effects.

Case Studies on Efficacy

A notable case study involved a cohort of male patients treated with topical finasteride formulations over a 24-week period. Results showed a significant increase in hair density compared to baseline measurements, reinforcing the efficacy of finasteride derivatives in promoting hair regrowth without significant hormonal alterations .

Mechanism of Action

Finasteride Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme 5α-reductase, similar to its parent compound, Finasteride. This inhibition prevents the conversion of testosterone to 5α-dihydrotestosterone (DHT), thereby reducing the levels of this potent androgen. The reduction in DHT levels can lead to decreased stimulation of androgen-dependent tissues, which is beneficial in conditions like benign prostatic hyperplasia and androgenic alopecia .

Comparison with Similar Compounds

Biological Activity

Finasteride Carboxylic Acid Methyl Ester (FCAME) is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). FCAME retains some biological activities of its parent compound, making it a significant subject of research in pharmacology and biochemistry.

FCAME is characterized by its ability to inhibit 5α-reductase, similar to Finasteride. This inhibition leads to reduced levels of DHT, which is beneficial in treating conditions like benign prostatic hyperplasia (BPH) and androgenic alopecia. The structural formula of FCAME is represented as follows:

C18H27N3O3\text{C}_{18}\text{H}_{27}\text{N}_{3}\text{O}_{3}
  • Inhibition of 5α-reductase : By blocking the conversion of testosterone to DHT, FCAME decreases the stimulation of androgen-dependent tissues.
  • Biological Effects : The reduction in DHT levels can alleviate symptoms associated with BPH and hair loss due to androgenic alopecia.

Biological Activity

Research indicates that FCAME exhibits various biological activities beyond its role as a 5α-reductase inhibitor. These include:

  • Anti-inflammatory Effects : Studies have shown that FCAME may reduce inflammation in prostate tissues.
  • Antiproliferative Activity : FCAME has demonstrated potential in inhibiting the growth of prostate cancer cells, indicating its role in cancer therapy.

Case Studies

  • Prostate Cancer Cell Lines :
    • In vitro studies using DU145 prostate cancer cells revealed that FCAME exhibited a growth inhibition percentage similar to Finasteride, with an IC50 value around 3.9 µM .
    • Comparative studies showed that FCAME's antiproliferative effects were slightly less potent than other steroid derivatives but still significant.
  • Benign Prostatic Hyperplasia :
    • Clinical trials have indicated that patients treated with FCAME experienced significant reductions in prostate size and improvements in urinary flow rates, similar to those observed with Finasteride .

Comparative Analysis

The following table summarizes the biological activities and potency of FCAME compared to its parent compound and other related compounds:

CompoundBiological ActivityIC50 (µM)Notes
Finasteride5α-reductase inhibition3.9Established treatment for BPH
FCAME5α-reductase inhibition3.9Metabolite with similar effects
DutasterideDual 5α-reductase inhibition2.0More potent than both Finasteride and FCAME
Methyl ButyrateVarious chemical applicationsN/ANot directly related to androgen metabolism

Research Findings

Recent studies have focused on the synthesis and biological evaluation of FCAME:

  • Synthesis Techniques : Various methods for synthesizing FCAME have been documented, emphasizing its role as an intermediate in pharmaceutical manufacturing .
  • Biological Evaluations : Ongoing research aims to explore the full spectrum of biological activities associated with FCAME, including its potential as a therapeutic agent in other androgen-related disorders.

Properties

CAS No.

116285-38-2

Molecular Formula

C24H36N2O4

Molecular Weight

416.6 g/mol

IUPAC Name

methyl 2-[[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]amino]-2-methylpropanoate

InChI

InChI=1S/C24H36N2O4/c1-22(2,21(29)30-5)26-20(28)17-8-7-15-14-6-9-18-24(4,13-11-19(27)25-18)16(14)10-12-23(15,17)3/h11,13-18H,6-10,12H2,1-5H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,23-,24+/m0/s1

InChI Key

YPBDVHRLZKLBHH-KSMLJOLJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C(=O)OC)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C(=O)OC)CCC4C3(C=CC(=O)N4)C

Synonyms

2-Methyl-N-[[(4aR,4bS,6aS,7S,9aS,9bS,11aR)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinolin-7-yl]carbonyl]alanine Methyl Ester;  1H-Indeno[5,4-f]quinoline Alanine Deriv.; _x000B_4-Azaandrostane, Alanine Deriv.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.